Cas no 87026-32-2 (2-(methylthio)-5-nitropyrimidine-4,6-diamine)

2-(methylthio)-5-nitropyrimidine-4,6-diamine 化学的及び物理的性質
名前と識別子
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- 2-(methylthio)-5-nitropyrimidine-4,6-diamine
- 4,6-Pyrimidinediamine, 2-(methylthio)-5-nitro-
- 2-Methylsulfanyl-5-nitro-pyrimidine-4,6-diamine
-
- インチ: 1S/C5H7N5O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H4,6,7,8,9)
- InChIKey: XMENYNRPJVRKIW-UHFFFAOYSA-N
- ほほえんだ: C1(SC)=NC(N)=C([N+]([O-])=O)C(N)=N1
2-(methylthio)-5-nitropyrimidine-4,6-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM337906-5g |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 95%+ | 5g |
$685 | 2023-02-01 | |
AN HUI ZE SHENG Technology Co., Ltd. | B016783-5g |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 97% | 5g |
¥4455.00 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD750589-1g |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 98% | 1g |
¥1482.0 | 2023-04-06 | |
Chemenu | CM337906-1g |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 95%+ | 1g |
$228 | 2023-02-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116281-250mg |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 97% | 250mg |
¥891.00 | 2024-04-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1116281-5g |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 97% | 5g |
¥6237.00 | 2024-04-27 | |
Chemenu | CM337906-100mg |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 95%+ | 100mg |
$68 | 2023-02-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD750589-5g |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 98% | 5g |
¥4454.0 | 2024-04-17 | |
Chemenu | CM337906-250mg |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 95%+ | 250mg |
$161 | 2021-08-18 | |
Chemenu | CM337906-5g |
2-(Methylthio)-5-nitropyrimidine-4,6-diamine |
87026-32-2 | 95%+ | 5g |
$965 | 2021-08-18 |
2-(methylthio)-5-nitropyrimidine-4,6-diamine 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
2-(methylthio)-5-nitropyrimidine-4,6-diamineに関する追加情報
2-(Methylthio)-5-nitropyrimidine-4,6-diamine
The compound 2-(methylthio)-5-nitropyrimidine-4,6-diamine (CAS No: 87026-32-2) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of pyrimidine derivatives, which are well-known for their versatile chemical properties and biological activities. The molecule's structure incorporates a pyrimidine ring system with substituents that include a methylthio group at position 2 and a nitro group at position 5, along with diamine functionalities at positions 4 and 6. These functional groups contribute to the compound's unique reactivity and make it an attractive candidate for various chemical transformations and applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(methylthio)-5-nitropyrimidine-4,6-diamine through a variety of methodologies. One of the most promising approaches involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also minimizes the formation of byproducts. This method has been extensively studied in recent years, with researchers focusing on optimizing reaction conditions to achieve higher yields and better purity levels. The incorporation of green chemistry principles in these syntheses has also been a key area of investigation, aiming to reduce environmental impact while maintaining high-quality outputs.
The compound's unique electronic properties make it an ideal candidate for applications in materials science. For instance, pyrimidine derivatives like 2-(methylthio)-5-nitropyrimidine-4,6-diamine have been explored as potential building blocks for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and stability, making them suitable for gas storage, catalysis, and sensing applications. Recent studies have demonstrated that the presence of the methylthio and nitro groups significantly enhances the material's adsorption capacity for gases like CO₂ and CH₄, opening new avenues for environmental remediation technologies.
In the field of pharmacology, 2-(methylthio)-5-nitropyrimidine-4,6-diamine has shown potential as a lead compound for drug development. Its structure allows for easy modification at various positions on the pyrimidine ring, enabling researchers to explore its biological activities in different contexts. For example, studies have highlighted its anti-inflammatory and antioxidant properties, which could be harnessed to develop novel therapeutic agents. Additionally, recent research has focused on its potential as an anticancer agent, with promising results in vitro against various cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis makes it a valuable tool in oncology research.
The synthesis and characterization of 2-(methylthio)-5-nitropyrimidine-4,6-diamine have been extensively documented in recent scientific literature. Researchers have employed advanced analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate its molecular structure and confirm its purity. These studies have provided valuable insights into the compound's stereochemistry and electronic properties, further enhancing its utility in both academic and industrial settings.
Moreover, the compound's role as an intermediate in organic synthesis has been widely recognized. Its ability to undergo various nucleophilic substitutions and condensation reactions makes it a versatile precursor for constructing more complex molecules. Recent advancements in catalytic asymmetric synthesis have also expanded its utility by enabling the selective formation of enantiomerically enriched products. This capability is particularly valuable in drug discovery programs where stereochemistry plays a critical role in determining biological activity.
In conclusion, 2-(methylthio)-5-nitropyrimidine-4,6-diamine (CAS No: 87026-32-2) is a multifaceted compound with significant potential across diverse scientific domains. Its unique chemical structure endows it with remarkable reactivity and functionality, making it an invaluable tool for researchers in fields ranging from materials science to pharmacology. As ongoing research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
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